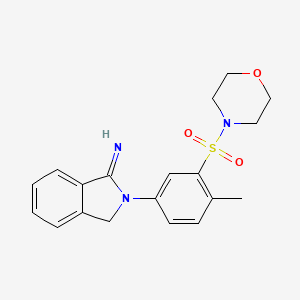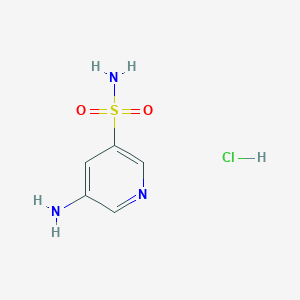
5-氨基吡啶-3-磺酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2230802-66-9 . It has a molecular weight of 209.66 . This compound is used in scientific research and offers a wide range of applications, from studying biological processes to developing new drugs.
Molecular Structure Analysis
The Inchi Code for 5-Aminopyridine-3-sulfonamide hydrochloride is 1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
5-Aminopyridine-3-sulfonamide hydrochloride is a powder that is stored at room temperature .
科学研究应用
碳酸酐酶同工酶的抑制
5-氨基吡啶-3-磺酰胺盐酸盐及其衍生物在抑制人体碳酸酐酶同工酶方面显示出前景,碳酸酐酶同工酶在各种生理功能中很重要。研究表明,它们在抑制 hCA I 和 II 等同工酶以及与癌症相关的 CA IX 和 CA XII 同工酶方面有效。这种抑制表明了在医学治疗中的潜在应用,特别是针对肿瘤相关酶 (Yenikaya 等人,2011); (Casey 等人,2004)。
抗菌和抗生素检测
与 5-氨基吡啶-3-磺酰胺盐酸盐相关的化合物已用于开发灵敏的酶联免疫吸附剂测定 (ELISA),用于检测牛奶等食品中的磺胺类抗生素。这表明它们在食品安全和兽药监测中的实用性 (Adrián 等人,2009)。
炎症性肠病的治疗
一项涉及柳氮磺胺吡啶(包含含吡啶的磺酰胺)的研究表明,它在治疗炎症性肠病方面有效。该药物在下肠道中被还原性裂解,释放 5-氨基水杨酸 (5-ASA),表明 5-氨基吡啶-3-磺酰胺盐酸盐在类似情况下具有治疗潜力 (Brown 等人,1983)。
环境和食品安全应用
5-氨基吡啶-3-磺酰胺盐酸盐衍生物已应用于水和牛奶样品中磺酰胺的磁性固相萃取,表明它们可用于环境监测和确保食品安全 (Tolmacheva 等人,2016)。
药物合成
5-氨基吡啶-3-磺酰胺盐酸盐所属的 4-氨基吡啶衍生物的合成和络合已被探索用于制药应用。这些衍生物用作抗生素,表明 5-氨基吡啶-3-磺酰胺盐酸盐在药物开发中的相关性 (Orie 等人,2021)。
安全和危害
The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by 5-Aminopyridine-3-sulfonamide HCl is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .
Result of Action
The inhibition of folic acid synthesis by 5-Aminopyridine-3-sulfonamide HCl leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .
Action Environment
The action of 5-Aminopyridine-3-sulfonamide HCl, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .
生化分析
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 5-Aminopyridine-3-sulfonamide hydrochloride belongs, have been extensively studied due to their interesting biological activities .
Cellular Effects
It is known that aminopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that high doses of aminopyridines can increase the risk of seizures .
属性
IUPAC Name |
5-aminopyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXHNMCWBPJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


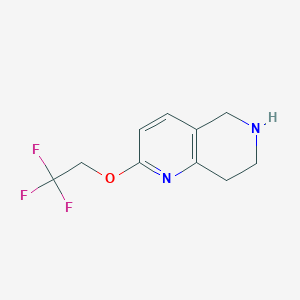
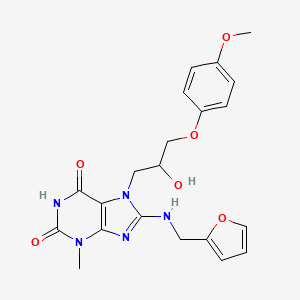
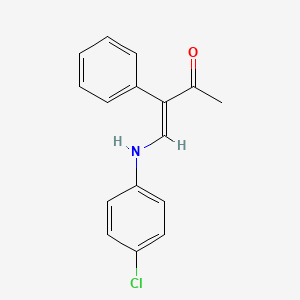
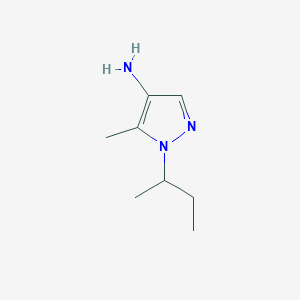


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)
![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
